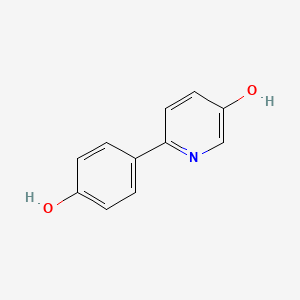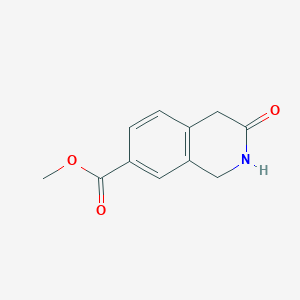
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% (abbreviated as 2-HPHP95) is a synthetic compound that has a wide range of applications in the field of scientific research. It is a versatile compound that can be used in various biochemical, physiological, and pharmacological experiments. 2-HPHP95 is a white, crystalline powder with a melting point of 120-122°C. It is soluble in water, methanol, and ethanol. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has a wide range of applications in the field of scientific research. It is commonly used as a substrate for the enzymatic reaction of tyrosinase, an enzyme involved in the biosynthesis of melanin. It is also used as a model compound for studying the inhibition of tyrosinase activity. In addition, 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is used in the study of the kinetics of enzyme-catalyzed reactions, as well as in the study of the structure-activity relationship of compounds.
Mecanismo De Acción
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is a substrate for tyrosinase, an enzyme involved in the biosynthesis of melanin. The enzyme catalyzes the oxidation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95%, resulting in the formation of melanin. The reaction is carried out in two steps: first, the oxidation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% to dopaquinone, and then the oxidation of dopaquinone to melanin.
Biochemical and Physiological Effects
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. In addition, 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is a versatile compound that can be used in various laboratory experiments. Its advantages include its high purity, its high yield in the reaction, and its low cost. However, there are some limitations to its use, such as its low solubility in certain solvents and its instability in alkaline solutions.
Direcciones Futuras
The potential applications of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% in scientific research are numerous. Further research could be done to explore its potential as an inhibitor of tyrosinase activity and its potential as an antioxidant, anti-inflammatory, and anti-cancer compound. Additionally, further research could be done to improve the synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% and to develop new methods for its use in laboratory experiments. Finally, further research could be done to explore the structure-activity relationship of 2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% and its potential applications in drug design.
Métodos De Síntesis
2-(4-Hydroxyphenyl)-5-hydroxypyridine, 95% is synthesized from the condensation of 4-hydroxybenzaldehyde and 5-hydroxypyridine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C, and the product is purified by recrystallization. The yield of the reaction is typically high, and the product is highly pure.
Propiedades
IUPAC Name |
6-(4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h1-7,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFHEXNKPGJXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692414 |
Source


|
| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261917-44-5 |
Source


|
| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)